

Natural Origins and Chemical Profile

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Sigmoidin B

CAS No.: 87746-47-2

Cat. No.: S600236

Get Quote

The table below summarizes the natural sources and core chemical characteristics of **Sigmoidin B**.

Property	Description
Natural Sources	• <i>Erythrina sigmoidea</i> [1] • <i>Erythrina abyssinica</i> [2] • <i>Glycyrrhiza</i> species (e.g., <i>G. glabra</i> , <i>G. inflata</i> , <i>G. uralensis</i>) [2] [3]
Plant Part	Stem bark (of <i>Erythrina sigmoidea</i>) [1]
Compound Type	Prenylated flavanone [1] [4]
Molecular Formula	$C_{20}H_{20}O_6$ [2] [5]
Molecular Weight	356.37 g/mol [2] [5]
CAS Registry Number	87746-47-2 [4] [2] [5]

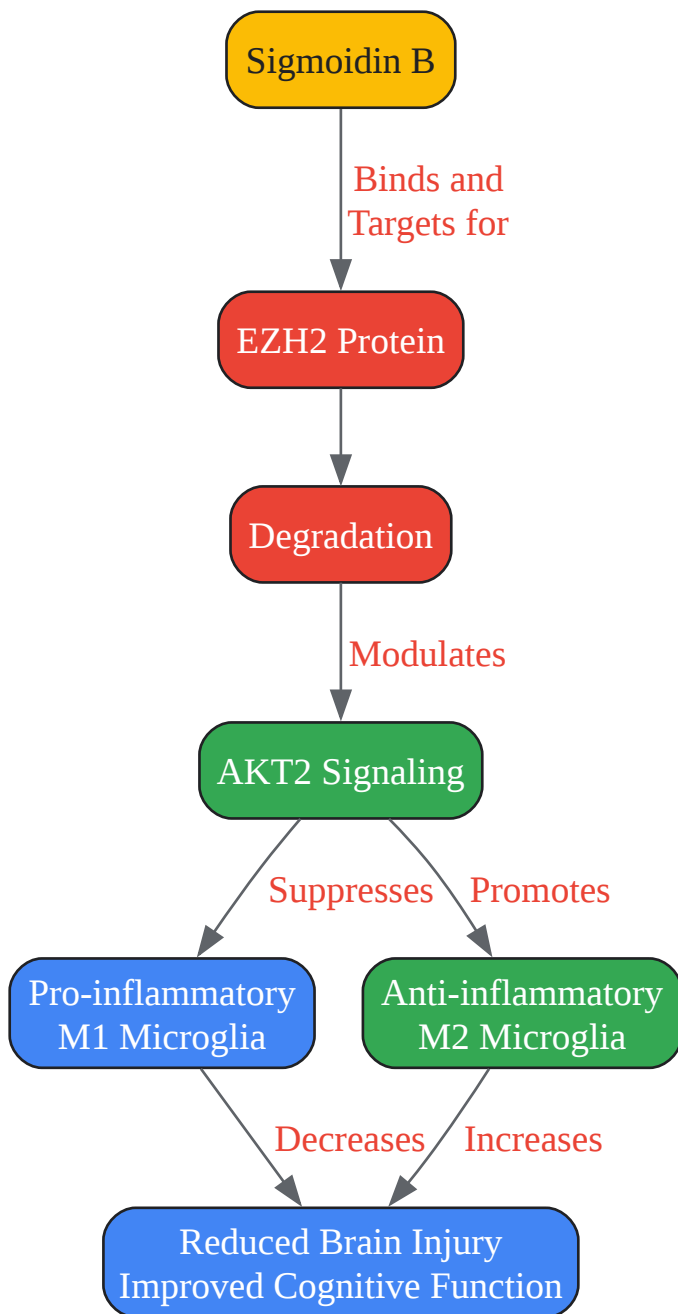
Documented Biological Activities and Mechanisms

Research has identified several key pharmacological activities for **Sigmoidin B**. The table outlines its primary mechanisms and experimental findings.

Activity	Mechanism / Model	Experimental Findings
Anti-inflammatory	Inhibition of 5-lipoxygenase (5-LOX); TPA-induced mouse ear edema model [1]	Selective 5-LOX inhibitor (no effect on COX-1); 83% inhibition of TPA-induced edema [1].

Activity	Mechanism / Model	Experimental Findings
Antioxidant	DPPH free radical scavenging assay [1] [4]	Potent scavenger of the stable DPPH free radical [1] [4].
Antigenotoxic	Inhibition of Aflatoxin B1-induced genotoxicity [4] [5]	IC ₅₀ of 18.7 µg/mL [4] [5].
Neuroprotective (Emerging Research)	Attenuation of Sepsis-Associated Encephalopathy (SAE) via EZH2 degradation [6]	Promotes microglial polarization to anti-inflammatory state via EZH2-AKT2 pathway; improves cognitive function in murine models [6].

A recent groundbreaking study reveals a new molecular mechanism for **Sigmoidin B** in treating sepsis-associated encephalopathy, illustrated in the diagram below.



[Click to download full resolution via product page](#)

Experimental Protocols for Key Activities

For researchers looking to validate or build upon these findings, here is a summary of key experimental methodologies from the literature.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

- **Objective:** To assess the selective inhibition of 5-LOX, a key enzyme in leukotriene biosynthesis [1].
- **Methodology:** The assay measures the conversion of arachidonic acid to leukotrienes. The reaction is typically stopped by adding citric acid, and the products are quantified spectrophotometrically. Selectivity is confirmed by testing against cyclooxygenase-1 (COX-1), which should not be inhibited by **Sigmoidin B** [1].

In Vivo Anti-inflammatory Model: TPA-Induced Mouse Ear Edema

- **Objective:** To evaluate topical anti-inflammatory efficacy [1].
- **Procedure:**
 - Inflammation is induced in mouse ears by topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA).
 - **Sigmoidin B** is applied topically to the ear, typically dissolved in a vehicle like acetone.
 - After a set period (e.g., 4-6 hours), ear plugs are biopsied and weighed.
 - The percentage inhibition of edema is calculated by comparing the weight of the treated ear to the TPA-only control ear [1].

In Vivo Model for Sepsis-Associated Encephalopathy (SAE)

- **Objective:** To investigate the neuroprotective effects and cognitive improvement in sepsis [6].
- **Procedure:**
 - A sepsis model is established in mice (e.g., via cecal ligation and puncture or LPS injection).
 - **Sigmoidin B** is administered intraperitoneally or orally post-sepsis induction.
 - Cognitive function is assessed using behavioral tests like the Morris water maze or Y-maze.
 - Microglial polarization markers (CD86 for M1, CD206 for M2) and inflammatory cytokines (TNF- α , IL-10) in brain tissue are analyzed via ELISA, Western blot, or immunofluorescence.
 - The mechanism is validated by examining EZH2 protein levels and AKT2 phosphorylation [6].

Drug-Likeness and Development Potential

An analysis using the pkCSM platform suggests that **Sigmoidin B** has favorable drug-likeness properties, aligning with Lipinski's criteria for oral bioavailability [7]. Key predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) parameters are summarized below.

Parameter	Predicted Profile
Molecular Weight	356.37 Da [7]
LogP	2.825 - 3.724 [7]
Hydrogen Bond Donors	4 [7]
Hydrogen Bond Acceptors	6 [7]
Human Intestinal Absorption	High (88.1 - 99.8%) [7]
Blood-Brain Barrier Penetration	Low to Medium (logBB: -2.99 to -2.17) [7]
CYP3A4 Substrate	Non-substrate [7]
Hepatotoxicity (DILI)	Low probability (23-31%) [7]

As a naturally derived compound with multi-target mechanisms and a favorable ADMET profile, **Sigmoidin B** represents a promising candidate for further development, particularly in inflammatory and neurological disorders [6] [7].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
2. Phytochemical: Sigmoidin B [caps.ncbs.res.in]
3. Network pharmacology and bioinformatics insight into the ... [pmc.ncbi.nlm.nih.gov]
4. Sigmoidin B | 5-Lipoxygenase Inhibitor [medchemexpress.com]
5. _TargetMol Sigmoidin B [targetmol.com]

6. attenuates sepsis-associated encephalopathy through... Sigmoidin B [pubmed.ncbi.nlm.nih.gov]

7. Investigating the Therapeutic Mechanisms of Shen-Ling- ... [mdpi.com]

To cite this document: Smolecule. [Natural Origins and Chemical Profile]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b600236#sigmoidin-b-natural-compound-origin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com